molecular formula C4H9ClN2S B3121114 1,3-Thiazinan-2-imine hydrochloride CAS No. 2799-74-8

1,3-Thiazinan-2-imine hydrochloride

Cat. No. B3121114
CAS RN: 2799-74-8
M. Wt: 152.65 g/mol
InChI Key: XSVRZUUQQSNMCN-UHFFFAOYSA-N
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Description

1,3-Thiazinan-2-imine hydrochloride is a chemical compound with the molecular formula C4H9ClN2S and a molecular weight of 152.65 . It is a nitrogen analogue of aldehydes and ketones, containing a C=N bond instead of a C=O bond .


Synthesis Analysis

The synthesis of this compound involves a transition-metal-free reaction. A variety of easily available arylamines react with elemental sulfur and CO2 (1 atm) to give functional thiazolidin-2-ones and 1,3-thiazinan-2-ones in moderate to good yields via C–H bond functionalization . This strategy is highlighted by high step economy with the generation of three bonds in one reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.65 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .

Scientific Research Applications

Synthesis Advancements

The chemical compound 1,3-Thiazinan-2-imine hydrochloride is a key component in the synthesis of various heterocyclic compounds. A notable study by Kumar et al. (2021) presents an efficient method for synthesizing thiazolidin-2-imines and 1,3-thiazinan-2-imines through a metal-free three-component coupling of amines, isothiocyanates, and dihalides. This process is advantageous due to its broad substrate scope, functional group tolerance, and scalability, making it a significant contribution to synthetic chemistry (Kumar et al., 2021).

Novel Compounds and Applications

Another study by Minić et al. (2018) explores the synthesis of new ferrocene-containing 1,3-thiazinan-2-imines using a one-pot reaction facilitated by ultrasound irradiation. This innovative approach yields a variety of ferrocene-containing compounds that could have potential applications in medicinal chemistry and materials science (Minić et al., 2018).

Heterocyclic Compounds in Drug Development

The diverse reactivity and potential pharmaceutical applications of thiazinane derivatives, including 1,3-thiazinan-2-imines, are discussed by Hassan et al. (2020). This review highlights the significance of these compounds in developing treatments for various diseases, demonstrating their importance in drug discovery and development (Hassan et al., 2020).

Antimicrobial Activities

Ovonramwen et al. (2019) focused on synthesizing and characterizing a specific derivative of this compound for antimicrobial testing. Their study revealed moderate antimicrobial activities against common pathogens, indicating potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

Catalytic Asymmetric Synthesis

A study by Wu and Xu (2019) demonstrated the use of rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines, including thiazinan-2-imines, to produce chiral 1,3-diamines. This method provides a new avenue for synthesizing enantioenriched compounds, which are crucial in medicinal chemistry (Wu & Xu, 2019).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as thiazolidine derivatives, have been found to interact with g-protein coupled (cb1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βhsd1) . These targets play crucial roles in various biological processes, including the regulation of immune response, metabolism, and hormonal balance .

Mode of Action

Molecular docking studies have been carried out for similar compounds with cb1 and 11 βhsd1 to understand the binding interaction mechanism . These studies can provide insights into how the compound might interact with its targets and the resulting changes.

Biochemical Pathways

Given the potential targets of similar compounds, it’s plausible that the compound could influence pathways related to immune response, metabolism, and hormonal regulation .

Pharmacokinetics

The pharmacokinetic activity of similar thiazolidine derivatives has been studied, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Molecular dynamics simulations have been performed to understand the stability of similar compounds in cb1 and 11 βhsd1 microenvironments . These simulations can provide insights into the potential molecular and cellular effects of the compound’s action.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under transition-metal-free reaction conditions , suggesting that the compound’s action could be influenced by the presence or absence of certain environmental factors.

properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRZUUQQSNMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2799-74-8
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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